molecular formula C12H22O2 B12663285 alpha-Ethyl-alpha-methylcyclohexylpropyl acetate CAS No. 93893-49-3

alpha-Ethyl-alpha-methylcyclohexylpropyl acetate

Cat. No.: B12663285
CAS No.: 93893-49-3
M. Wt: 198.30 g/mol
InChI Key: XUELAWBTMQNVPA-UHFFFAOYSA-N
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Description

Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate is a chemical compound with the molecular formula C14H27O2 and a molecular weight of 227.36298 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-alpha-methylcyclohexylpropyl acetate typically involves the esterification of α-Ethyl-α-methyl-1-cyclohexane-1-propanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of alpha-Ethyl-alpha-methylcyclohexylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release α-Ethyl-α-methyl-1-cyclohexane-1-propanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate can be compared with other similar compounds such as:

  • Alpha-Ethyl-alpha-methylcyclohexylmethyl acetate
  • Alpha-Ethyl-alpha-methylcyclohexylethyl acetate
  • Alpha-Ethyl-alpha-methylcyclohexylbutyl acetate

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the cyclohexane ring. The unique properties of this compound, such as its specific ester group and alkyl chain length, make it suitable for particular applications where other similar compounds may not be as effective .

Properties

CAS No.

93893-49-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-cyclohexylbutan-2-yl acetate

InChI

InChI=1S/C12H22O2/c1-4-12(3,14-10(2)13)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3

InChI Key

XUELAWBTMQNVPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1CCCCC1)OC(=O)C

Origin of Product

United States

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